molecular formula C24H26N6O3 B2976659 (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799836-35-4

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2976659
CAS No.: 799836-35-4
M. Wt: 446.511
InChI Key: PBMBTASSGKQDMX-UVHMKAGCSA-N
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Description

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-b]quinoxalines This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, an isobutyl group, and a dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isobutyl group: This can be achieved through alkylation reactions using isobutyl halides in the presence of a base.

    Attachment of the dimethoxybenzylidene moiety: This step involves a condensation reaction between an amine group on the pyrroloquinoxaline core and 3,4-dimethoxybenzaldehyde under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrroloquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
  • Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

Compared to similar compounds, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its specific functional groups and structural features. These unique attributes contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)20-21-23(29-17-8-6-5-7-16(17)28-21)30(22(20)25)27-13-15-9-10-18(32-3)19(11-15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBTASSGKQDMX-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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